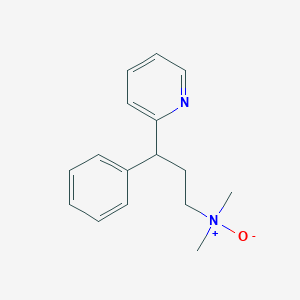

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide

Description

N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is a tertiary amine oxide derivative of the parent compound N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine (prophenpyridamine), a known antihistamine with the molecular formula C₁₆H₂₀N₂ and CAS number 86-21-5 . The compound’s structure features a central propane backbone with dimethylamine, phenyl, and pyridinyl substituents, contributing to its aromatic and basic character.

Properties

IUPAC Name |

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBDJQMNZLQVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891481 | |

| Record name | Pheniramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12656-98-3 | |

| Record name | Pheniramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

PheniramineAminoxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, redness, and edema.

Mode of Action

PheniramineAminoxide interacts with its target by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist. This reduces H1 receptor activity, leading to reduced itching, vasodilation, and capillary leakage, which in turn leads to less redness and edema.

Biochemical Pathways

It is known that the compound’s interaction with the histamine h1 receptor can suppress the histamine pathway, which is involved in allergic reactions.

Biological Activity

N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, also referred to as a pyridine derivative, exhibits significant biological activity, particularly in pharmacological contexts. This compound's structure and properties suggest potential applications in various therapeutic areas, including antihistamines and anticancer agents.

Molecular Formula:

Molecular Weight: 828.90 g/mol

IUPAC Name: (E)-but-2-enedioic acid; N,N-dimethyl-3-phenyl-3-pyridin-4-ylpropan-1-amine

SMILES Notation: CN(C)CCC(c1ccccc1)c2ccncc2

This compound functions primarily as an H1-antihistamine , indicating its role in blocking histamine receptors, which can alleviate allergic symptoms. The presence of the pyridine ring enhances its interaction with biological targets, potentially increasing its efficacy and specificity.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its antimicrobial , anticancer , and antioxidant properties.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit promising anticancer effects. For example, compounds derived from pyridine structures have shown:

- Inhibition of Cancer Cell Proliferation: Studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values significantly lower than standard chemotherapeutics .

- Mechanisms of Action: The anticancer effects are attributed to multiple mechanisms, including induction of apoptosis through reactive oxygen species generation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Bacterial Inhibition: N,N-dimethyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MIC values against Pseudomonas aeruginosa and Escherichia coli were noted to be as low as 0.21 µM, indicating strong antibacterial potential .

- Fungal Activity: The compound demonstrated antifungal activity against various strains, including those from the Candida genus, suggesting a broad-spectrum antimicrobial profile .

Antioxidant Activity

The antioxidant capacity of N,N-dimethyl derivatives is notable:

- Comparative Efficacy: The IC50 values for antioxidant activity were found to be comparable to ascorbic acid, a well-known antioxidant, indicating that these compounds may effectively scavenge free radicals in biological systems .

Case Studies

Several case studies highlight the efficacy of N,N-dimethyl derivatives in clinical and experimental settings:

- Study on Anticancer Effects: A recent study evaluated the anticancer effects of pyridine derivatives on human lung cancer cells, revealing that some compounds exhibited higher efficacy than imatinib, a standard treatment for certain cancers .

- Antibacterial Evaluation: Another study focused on the antibacterial properties against aquatic bacterial species showed that certain derivatives had a more pronounced effect than commercial antibiotics .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihistamine Activity

Pheniramine N-Oxide is primarily recognized for its role as an H1-receptor antagonist. It competes with histamine for binding to the histamine H1 receptor, effectively reducing allergic symptoms such as itching, redness, and edema. This mechanism of action is crucial in treating allergic conditions like hay fever and urticaria .

1.2 Research on Antimelanogenic Effects

Recent studies have indicated that H1-antihistamines may influence melanogenesis. For instance, research demonstrated that loratadine, another H1-antihistamine, inhibited melanogenesis in human melanocytes without compromising cell viability. This suggests potential applications of Pheniramine N-Oxide in dermatological treatments aimed at regulating skin pigmentation .

Catalytic Applications

2.1 Selective Oxidation of Tertiary Amines

Pheniramine N-Oxide has been explored for its catalytic properties, particularly in the selective oxidation of tertiary amines. Studies have shown that it can facilitate the transformation of amines into their corresponding oxides, a process valuable in organic synthesis and industrial applications.

Case Study: Pina et al. (2007)

In a study by Pina et al., Pheniramine N-Oxide was utilized as a catalyst in the oxidation of various amines, demonstrating its effectiveness and selectivity in producing desired products with minimal side reactions.

Coordination Chemistry

3.1 Formation of Metal Complexes

Pheniramine N-Oxide has been investigated for its role in coordination chemistry, particularly in the formation of metal complexes with platinum(II). Its ability to act as a ligand opens avenues for creating new organic metal compounds that could have diverse applications in catalysis and materials science.

Case Study: Thorn and Calabrese (1988)

Thorn and Calabrese studied the interaction of Pheniramine N-Oxide with dimethylplatinum(II) complexes, highlighting its potential to stabilize metal centers and influence reactivity patterns.

Polymer Science

4.1 Copolymerization Processes

The compound has also found applications in polymer science, particularly in copolymerization processes involving chromium(III) aminophenol complexes. Its role in these processes is significant for understanding polymer formation and structure.

Case Study: Devaine-Pressing et al. (2015)

Research conducted by Devaine-Pressing et al. demonstrated how Pheniramine N-Oxide facilitated copolymerization reactions that resulted in novel polymeric materials with tailored properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide with analogs sharing its tertiary amine backbone or aromatic substituents. Key differences in substituents, molecular weight, and biological activity are highlighted.

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

- Molecular Formula : C₂₀H₂₂N₂OS

- Molecular Weight : 338.47 g/mol

- Key Substituents : Naphthyloxy (1-naphthyloxy) and thienyl (2-thienyl) groups replace the phenyl and pyridinyl groups in the target compound.

- Properties : The thienyl group introduces sulfur, enhancing π-electron delocalization, while the naphthyloxy group increases hydrophobicity. This compound lacks the amine oxide moiety, which may reduce its polarity compared to the oxide derivative.

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Molecular Formula : C₁₇H₁₈FN₅

- Molecular Weight : 311.36 g/mol

- Key Substituents : Fluorophenyl and imidazolylpyrimidine groups.

- Unlike the target compound, this analog lacks a pyridinyl group but includes a fluorinated aromatic ring, which may influence receptor binding affinity.

N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

- Molecular Formula : C₁₆H₂₇BN₂O₃

- Molecular Weight : 306.21 g/mol

- Key Substituents : A boronate ester (dioxaborolane) linked to the pyridinyl group.

- Properties : The boron-containing group enables applications in Suzuki-Miyaura cross-coupling reactions, distinguishing it from the target compound’s antihistamine role. Its molecular weight is comparable, but the boronate ester significantly alters reactivity and solubility.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Phenyl vs. Thienyl/Naphthyloxy : Replacement of phenyl with thienyl (as in ) reduces aromaticity but introduces sulfur-mediated electronic effects. Naphthyloxy groups increase steric bulk and hydrophobicity.

- Amine Oxide vs.

Data Table: Comparative Overview

Preparation Methods

Alkylation of 2-Benzylpyridine

The most widely documented method involves the alkylation of 2-benzylpyridine with dimethylaminoethyl bromide hydrobromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent.

Reaction Conditions:

-

Substrates: 2-Benzylpyridine, dimethylaminoethyl bromide hydrobromide

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

-

Solvent: Ethanol or dimethylformamide (DMF)

-

Temperature: 80–100°C

-

Duration: 6–12 hours

Mechanistic Insights:

-

Deprotonation of 2-benzylpyridine by the base enhances nucleophilicity.

-

Nucleophilic attack on the alkyl bromide forms the C-N bond.

-

Acidic workup neutralizes excess base and isolates the tertiary amine.

Yield Optimization:

-

Excess alkylating agent (1.2–1.5 equivalents) improves conversion.

-

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Reductive Amination of Phenylpyridyl Ketone

An alternative route employs reductive amination of 3-phenyl-3-pyridin-2-ylpropan-1-one with dimethylamine. This method avoids alkylation challenges but requires careful control of reducing agents.

Reaction Conditions:

-

Substrates: 3-Phenyl-3-pyridin-2-ylpropan-1-one, dimethylamine

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

-

Solvent: Methanol or tetrahydrofuran (THF)

-

Temperature: 25–40°C (room temperature preferred)

-

Duration: 24–48 hours

Advantages:

-

Higher selectivity for secondary amine formation.

-

Avoids competing elimination reactions observed in alkylation.

Challenges:

-

Sensitivity to moisture and pH requires inert atmospheres.

-

Post-reduction purification via column chromatography is often necessary.

Oxidation to N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine Oxide

The oxidation of Pheniramine to its N-oxide derivative is critical for modulating biological activity and reducing cardiotoxicity. Three oxidation strategies are prevalent:

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) serves as a green oxidant for tertiary amines, producing water as the sole byproduct.

Standard Batch Protocol:

-

Substrate: Pheniramine (1 equivalent)

-

Oxidizing Agent: 30% H₂O₂ (2–3 equivalents)

-

Catalyst: Tungstic acid (H₂WO₄, 0.1–1 mol%)

-

Solvent: Ethanol or methanol

-

Temperature: 60–80°C

-

Duration: 4–8 hours

Key Parameters:

Continuous Flow Oxidation with Peroxymonocarbonate

Microstructured reactors enable safer and scalable oxidation using peroxymonocarbonate (HCO₄⁻), generated in situ from H₂O₂ and CO₂.

Flow Reactor Setup:

-

Reactors: Tubular microreactor (inner diameter: 1–2 mm)

-

Residence Time: 10–15 minutes

-

Temperature: 50–60°C

-

Pressure: 1–2 bar (CO₂ atmosphere)

Advantages Over Batch:

Metal-Catalyzed Oxidation

Transition metals like ruthenium or iron catalyze amine oxidation under mild conditions, though cost and metal residues limit industrial adoption.

Representative Protocol:

-

Catalyst: RuCl₃·xH₂O (2 mol%)

-

Oxidizing Agent: tert-Butyl hydroperoxide (TBHP, 2 equivalents)

-

Solvent: Acetonitrile

-

Temperature: 40–50°C

-

Duration: 2–3 hours

Outcome:

Comparative Analysis of Oxidation Methods

| Parameter | H₂O₂ Batch | Flow Reactor | Metal-Catalyzed |

|---|---|---|---|

| Yield (%) | 85–92 | 95–98 | 89–94 |

| Reaction Time | 4–8 h | 10–15 min | 2–3 h |

| Scalability | Moderate | High | Low |

| Byproducts | Minimal | None | Metal residues |

| Cost | Low | Moderate | High |

Key Findings:

-

Continuous flow methods offer superior efficiency and safety for industrial-scale production.

-

Batch oxidation remains preferred for small-scale research due to simplicity.

Purification and Characterization

Purification Techniques:

-

Liquid-Liquid Extraction: Dichloromethane/water partitions remove unreacted H₂O₂.

-

Column Chromatography: Silica gel with ethyl acetate/methanol (9:1) eluent isolates the N-oxide.

-

Recrystallization: Ethyl acetate or ethanol yields crystalline product.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.69–7.15 (m, 8H, aromatic-H), 3.12 (s, 6H, N(CH₃)₂), 2.85–2.45 (m, 4H, CH₂).

-

FT-IR (KBr): ν 1265 cm⁻¹ (N→O stretch), 1590 cm⁻¹ (pyridine ring).

Industrial and Regulatory Considerations

Safety Protocols:

-

H₂O₂ concentrations >30% require explosion-proof reactors.

Regulatory Compliance:

Q & A

Q. Table 1: Synthesis Parameters from Analogous Reactions

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuBr, Cs₂CO₃ | DMSO | 35 | 48 | 17.9 | |

| mCPBA (oxidation) | CH₂Cl₂ | 25 | 12 | N/A |

What advanced techniques validate the crystal structure of this compound?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R factor < 0.07) ensures accuracy . Key validation metrics include:

- Mean C–C bond length: 0.005–0.006 Å .

- Data-to-parameter ratio: >15 to avoid overfitting .

Complementary techniques like NMR (¹H/¹³C) and HRMS confirm molecular identity. For example, ¹H NMR peaks at δ 8.87 (pyridine protons) and HRMS m/z 215 [M+H]⁺ align with theoretical values .

How do degradation pathways of this compound under oxidative conditions inform metabolite identification?

Level: Advanced

Methodological Answer:

Radical-mediated oxidation (e.g., OH• from Fenton reactions) leads to hydrogen abstraction at benzylic or amine positions, forming intermediates like 3-phenyl-3-pyridin-2-ylpropanoic acid . Use LC-MS/MS with electrospray ionization (ESI) in positive mode to detect metabolites. Fragmentation patterns (e.g., m/z 176.9 for dealkylated products) and isotopic labeling (e.g., ¹⁸O) track oxygen incorporation .

Q. Table 2: Key Degradation Intermediates

| Pathway | Intermediate | Detection Method | Reference |

|---|---|---|---|

| Oxidative deamination | 3-Phenyl-3-pyridin-2-ylpropanoic acid | LC-MS/MS (ESI+) | |

| Ring contraction | Benzo[g]quinoline | HRMS, ¹³C NMR |

What computational strategies predict the compound’s binding affinity to histamine receptors?

Level: Advanced

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model receptor-ligand interactions. Use the crystal structure of the human H₁ receptor (PDB ID: 7DFL) for docking. Key steps:

Ligand preparation: Optimize geometry at the B3LYP/6-31G* level.

Binding site definition: Focus on Asp³.³² and Lys⁵.³⁹ residues for amine interactions.

Free energy calculations: MM-PBSA estimates ΔG binding (~-8.5 kcal/mol for Pheniramine analogs) .

What challenges arise in crystallizing this compound?

Level: Advanced

Methodological Answer:

Crystallization difficulties stem from conformational flexibility and polar N-oxide groups. Strategies include:

Q. Table 3: Crystallographic Data for Analogous N-Oxides

| Compound | R Factor | Space Group | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| Naphthyl-thienyl analog | 0.070 | P2₁/c | 16.8 |

How are metabolites of this compound identified in mammalian pharmacokinetic studies?

Level: Advanced

Methodological Answer:

In vivo studies (rat models) use bile duct cannulation and LC-HRMS to capture Phase I/II metabolites. Key steps:

Sample preparation: Solid-phase extraction (C18 columns) to isolate metabolites.

Fragmentation analysis: MS² spectra differentiate hydroxylated (m/z +16) and glucuronidated (m/z +176) forms.

Comparative analysis: Cross-reference with synthetic standards (e.g., N-oxide vs. parent amine retention times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.